molecular formula C9H11NO2S B128344 2-(2-Methylprop-2-enylsulfonyl)pyridine CAS No. 156050-34-9

2-(2-Methylprop-2-enylsulfonyl)pyridine

Cat. No.: B128344
CAS No.: 156050-34-9
M. Wt: 197.26 g/mol
InChI Key: VGOOYJUBQIDSAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylprop-2-enylsulfonyl)pyridine is a pyridine derivative featuring a sulfonyl group (-SO₂-) substituted at the 2-position of the pyridine ring, with the sulfonyl moiety further attached to a 2-methylprop-2-enyl (allyl) group. The molecular formula is C₉H₁₁NO₂S, with an approximate molecular weight of 197.07 g/mol.

Properties

CAS No.

156050-34-9

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

2-(2-methylprop-2-enylsulfonyl)pyridine

InChI

InChI=1S/C9H11NO2S/c1-8(2)7-13(11,12)9-5-3-4-6-10-9/h3-6H,1,7H2,2H3

InChI Key

VGOOYJUBQIDSAX-UHFFFAOYSA-N

SMILES

CC(=C)CS(=O)(=O)C1=CC=CC=N1

Canonical SMILES

CC(=C)CS(=O)(=O)C1=CC=CC=N1

Synonyms

Pyridine,2-[(2-methyl-2-propenyl)sulfonyl]-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of 2-(2-Methylprop-2-enylsulfonyl)pyridine and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Substituent Type Solubility Key Reactivity Features
2-(2-Methylprop-2-enylsulfonyl)pyridine C₉H₁₁NO₂S ~197.07 Allyl sulfonyl Moderate in polar solvents Electrophilic sulfonyl; allyl polymerization
2-(Methylsulfonyl)pyridine C₆H₇NO₂S 157.19 Methyl sulfonyl High in polar solvents Electrophilic sulfonyl; stable under basic conditions
2-[2-(Methylsulfanyl)ethyl]pyridine C₈H₁₁NS 153.24 Thioether (methylsulfanyl) Low in water; soluble in organics Nucleophilic sulfur; oxidation to sulfoxide/sulfone
Sodium 2-methylprop-2-ene-1-sulphonate C₄H₇NaO₃S 158.15 Sodium sulfonate High in water Anionic surfactant; thermal stability

Key Observations:

  • The electron-withdrawing sulfonyl group activates the pyridine ring toward electrophilic substitution at the 4- and 6-positions .
  • Solubility : The allyl sulfonyl derivative is less water-soluble than the sodium sulfonate analog () but more soluble in organic solvents than the thioether derivative ().
  • Reactivity : The allyl group may undergo polymerization or Diels-Alder reactions, a feature absent in simpler sulfonylpyridines .

Pharmacological and Industrial Relevance

  • Medicinal Chemistry : Sulfonylpyridines are explored as enzyme inhibitors (e.g., kinase inhibitors) due to their ability to mimic phosphate groups. The allyl sulfonyl variant’s bulk may enhance target specificity but reduce bioavailability compared to smaller analogs .
  • Industrial Use : Sodium 2-methylprop-2-ene-1-sulphonate () is employed as a surfactant, while the allyl sulfonylpyridine derivative remains primarily a research chemical for specialized syntheses.

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